N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester)

Vue d'ensemble

Description

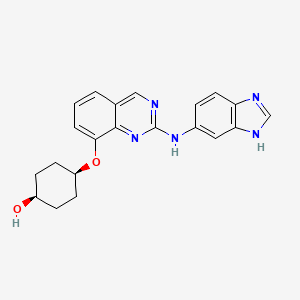

“N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester” is a branched PEG derivative with a terminal hydroxy group, t-butyl ester, and a Boc protected amino group . The hydroxy group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under mild acidic conditions .

Synthesis Analysis

The t-butyl protected carboxyl group and the protected amine can be deprotected under acidic conditions . This allows for further derivatization or replacement with other reactive functional groups .Molecular Structure Analysis

The molecular formula of “N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester” is C28H55NO12 . It has a molecular weight of 597.8 g/mol .Chemical Reactions Analysis

The hydroxy group in “N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester” enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under mild acidic conditions .Applications De Recherche Scientifique

Synthesis and Polymer Applications

Synthesis of Poly(ethylene glycol) with Umbrella-Like Structure : A novel strategy for synthesizing poly(ethylene glycol) (PEG) with an "umbrella-like" structure containing a single reactive group has been developed. This can be modified to bioactive groups like carboxyl, active ester, amino, etc., which may include compounds similar to N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) (Yannan Zhang, Guowei Wang, & Junlian Huang, 2010).

Linear-Dendritic Diblock Copolymers : New photoaddressable linear-dendritic diblock copolymers composed of PEG and dendritic aliphatic polyesters have been synthesized. These copolymers show promise for applications in areas like nanomedicine and material science (J. Barrio et al., 2009).

Drug Delivery and Biomedical Applications

Dendrimer vs. Linear Conjugate for Drug Delivery : The study highlights the difference in polymeric architectures of dendrimer and linear bis(PEG) polymer in conjugation with paclitaxel, a poorly soluble anticancer drug. The dendrimer-succinic acid-paclitaxel conjugate showed a ten-fold increase in cytotoxicity compared to the non-conjugated drug (J. Khandare et al., 2006).

New Highly Soluble Poly(amide-ester-imide)s : A new class of poly(amide-ester-imide)s containing PEG as a hydrophilic and soft segment has been prepared, demonstrating excellent solubility in organic solvents and water. These polymers could have applications in drug delivery and biomaterials (M. Kolahdoozan, R. Mirsafaei, & S. Mallakpour, 2012).

Bench-Stable Imine Surrogates for Synthesis of α-Amino Esters/Ketones : N,O-Bis(tert-butoxycarbonyl)hydroxylamines, acting as imine surrogates, have been developed for the synthesis of α-amino esters and ketones. These compounds could be utilized in pharmaceutical chemistry (Huacheng Xu et al., 2020).

Mécanisme D'action

“N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester” is used in medical research, drug-release, nanotechnology, and new materials research . It is used in the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound .

Orientations Futures

“N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester” has potential applications in various fields such as medical research, drug-release, nanotechnology, and new materials research . It can be used in the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound .

Propriétés

IUPAC Name |

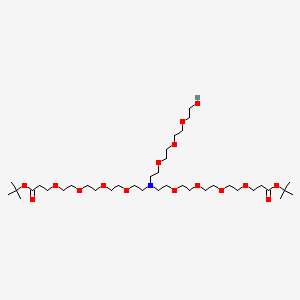

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H75NO16/c1-37(2,3)54-35(41)7-13-43-19-25-49-31-33-52-28-22-46-16-10-39(9-15-45-21-27-51-30-24-48-18-12-40)11-17-47-23-29-53-34-32-50-26-20-44-14-8-36(42)55-38(4,5)6/h40H,7-34H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNABBFTEGRMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCO)CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H75NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

802.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)